molecular formula C11H18ClN5 B12224286 N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12224286
M. Wt: 255.75 g/mol
InChI Key: NGMDPJQAJCGJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent such as bromomethyl compounds in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like ammonia monooxygenase by chelating essential metal ions required for enzyme activity . This inhibition can lead to reduced nitrification in soil, making it useful as a nitrification inhibitor in agriculture.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.

    1,3-Dimethylpyrazole: Another pyrazole derivative with similar structural features.

    N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]para-toluidine: A related compound used in coordination chemistry.

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine is unique due to its dual pyrazole ring structure, which provides enhanced stability and reactivity. Its ability to form stable metal complexes and inhibit specific enzymes makes it valuable in both industrial and biological applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-11(16(4)13-8)12-6-10-7-15(3)14-9(10)2;/h5,7,12H,6H2,1-4H3;1H

InChI Key

NGMDPJQAJCGJAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CN(N=C2C)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.